1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with various reagents. One common method includes the reaction with ethyl 2-chloroacetoacetate under basic conditions, followed by cyclization to form the pyrazolopyrimidine core . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, including the suppression of cell proliferation and inflammation .
Comparison with Similar Compounds
1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[3,4-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibitory activity.
Pyrimidino[4,5-d][1,3]oxazine: Known for its anti-inflammatory and analgesic properties.
These compounds share a similar core structure but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
1184917-05-2 |
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Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
1-methyl-3-(2-methylcyclopropyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H12N4O/c1-5-3-6(5)8-7-9(14(2)13-8)11-4-12-10(7)15/h4-6H,3H2,1-2H3,(H,11,12,15) |
InChI Key |
DTYDDSUZBSWLPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=NN(C3=C2C(=O)NC=N3)C |
Origin of Product |
United States |
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